3-Cyanocinnamic acid
Overview
Description
3-Cyanocinnamic acid is a chemical compound that is related to cinnamic acid, a key intermediate in the biosynthesis of numerous plant compounds. It contains a nitrile group attached to the third carbon of the cinnamic acid structure. This compound is of interest due to its potential applications in various fields, including materials science and organic synthesis.
Synthesis Analysis
The synthesis of derivatives of cinnamic acid, such as 3-cyanocinnamic acid, can be achieved through various chemical reactions. For instance, the synthesis of 3-nitrocinnamic acid, which is closely related to 3-cyanocinnamic acid, involves a condensation reaction using 3-nitrobenzaldehyde, natrium aceticum, and acetic anhydride, followed by a reduction to yield 3-aminocinnamic acid . Although the direct synthesis of 3-cyanocinnamic acid is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of 3-cyanocinnamic acid and its derivatives has been investigated using various spectroscopic techniques. Raman spectroscopy, in particular, has been used to differentiate between isomers such as α-cyano-4-hydroxycinnamic acid and α-cyano-3-hydroxycinnamic acid. This technique helps in understanding the orientation and interactions of functional groups within the molecules . The crystal and molecular structure of related compounds, such as (E)-methyl-α-cyanocinnamate, has been determined using X-ray crystallography, providing insights into the three-dimensional arrangement of atoms in the crystal lattice .
Chemical Reactions Analysis
3-Cyanocinnamic acid exhibits interesting photochemical behavior. It has been observed that the compound undergoes [2 + 2] topochemical cycloadditions, which are temperature-dependent solid-state photochemical reactions. The reactivity of 3-cyanocinnamic acid increases when heated to 130°C, indicating that molecular motion within the crystal plays a significant role in its photoreactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-cyanocinnamic acid derivatives are influenced by their molecular structure. For example, biforked mesogens derived from 3,4-dialkoxycinnamic acid exhibit complex polymorphism, including lamellar and columnar mesophases, as well as nematic and cubic phases. The relationship between polymorphism and molecular structure is a key area of study . Additionally, 4-chloro-α-cyanocinnamic acid has been identified as an efficient matrix for the detection of cyanocobalamin in foodstuffs using matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS), highlighting the importance of substituent effects on the properties of cinnamic acid derivatives .
Scientific Research Applications
Solid-State Photochemical Reactions
3-Cyanocinnamic acid (3-CCA) demonstrates interesting behaviors in solid-state photochemical reactions. The molecular motion within crystals of 3-CCA influences its photoreactivity, with reactivity observed when heated to certain temperatures, like 130 °C (Dhurjati, Sarma, & Desiraju, 1991).
Vibrational Analysis
Comparative Raman vibrational analysis of 3-CCA and its derivatives has been conducted. This analysis helps in understanding the structural differences and similarities between these compounds (Mojica, Vedad, & Desamero, 2015).
Asymmetric Diels-Alder Reactions
3-CCA derivatives have been used in asymmetric Diels-Alder reactions. This application is significant in the synthesis of enantiomerically pure cycloadducts, contributing to organic chemistry research (Cativiela et al., 1992).
MALDI-TOF Mass Spectrometry
In the field of mass spectrometry, particularly Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF-MS), 3-CCA derivatives have been used as a matrix for analyzing oligodeoxynucleotides (Yan et al., 1997). This shows its utility in biochemical analysis and sequencing.
Synthesis and Spectral Properties
The alkaline hydrolysis of substituted 2-cyanocinnamic acids, including 3-CCA, leads to the formation of substituted phthalimidines and phthalides. This synthesis process is important for understanding their structural and spectral properties (Stankyavichyus, Terent’ev, & Anyulis, 1992).
Enhancing Hyperthermic Cytotoxicity
3-CCA, in combination with other compounds, has been studied for its role in enhancing hyperthermic cytotoxicity in cells. This research is crucial in understanding the potential therapeutic applications of 3-CCA (Wang, Shah, & Lanks, 1987).
Other Applications
- Antiproliferative Activity : Novel derivatives of 3-CCA have been synthesized and evaluated for antiproliferative activity, indicating potential applications in cancer treatment (Nowicka et al., 2014).
- Dye-Sensitized Solar Cells : 3-CCA derivatives have been used in dye-sensitized solar cells, investigating the impact of the number of cyanocinnamic acid anchoring groups on cell performance (Yellappa et al., 2017).
- Monocarboxylate Transporter Inhibitors : Derivatives of 3-CCA have been developed as monocarboxylate transporter 1 inhibitors, showing potential as anticancer agents (Gurrapu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(3-cyanophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYFZKRRQZYAJI-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanocinnamic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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